
2-Oxocyclopentanecarboxylic acid
Overview
Description
2-Oxocyclopentanecarboxylic acid is an organic compound with the molecular formula C6H8O3. It is a derivative of cyclopentanone, featuring a carboxylic acid group and a ketone group on the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxocyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of diethyl adipate in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation . Another method includes the oxidation of cyclopentanone using potassium permanganate under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale oxidation reactions. The process often employs catalysts such as iron(III) chloride to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Oxocyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines or alcohols under acidic or basic conditions
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: Cyclopentanecarboxylic acid.
Substitution: Derivatives with different functional groups replacing the carboxylic acid
Scientific Research Applications
Synthetic Applications
2-Oxocyclopentanecarboxylic acid serves as a crucial intermediate in various synthetic pathways:
- Synthesis of Piragliatin : This compound has been utilized in the synthesis of Piragliatin, a glucokinase activator that is being investigated for its potential in treating type 2 diabetes. The synthesis involves the formation of key intermediates that facilitate the activation of glucokinase, thereby enhancing glucose metabolism .
- Building Block for Cyclopentane Derivatives : It is frequently used in the synthesis of 1,3-disubstituted cyclopentanes, which are important in medicinal chemistry due to their biological activity. The compound's keto-enol tautomerism allows for diverse reactivity patterns that can be exploited for creating various derivatives .
- Functionalization Reactions : The compound can undergo various functionalization reactions, including hydroxylation and alkylation, to yield more complex structures. For example, studies have shown that engineered cytochrome P450 enzymes can selectively hydroxylate this compound at specific positions, leading to products with potential pharmaceutical applications .
Case Study 1: Hydroxylation Reactions
A study conducted at Caltech demonstrated the use of engineered P450 enzymes to hydroxylate this compound. The results indicated high enantioselectivity and total turnover numbers, showcasing the compound's utility in asymmetric synthesis .
Case Study 2: Catalytic Asymmetric Additions
Research published in ACS Central Science explored catalytic asymmetric 1,4-additions involving β-keto esters and nitroalkenes using derivatives of this compound. The findings highlighted the importance of bimetallic systems for achieving high yields and selectivity, further establishing the compound's relevance in synthetic organic chemistry .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-oxocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, protein folding, and other biochemical processes .
Comparison with Similar Compounds
Cyclopentanone: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Cyclopentanecarboxylic acid: Lacks the ketone group, limiting its applications in nucleophilic addition reactions.
2-Oxocyclohexanecarboxylic acid: Similar structure but with a six-membered ring, leading to different chemical properties and reactivity
Uniqueness: 2-Oxocyclopentanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a five-membered ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Biological Activity
2-Oxocyclopentanecarboxylic acid, also known as 3-oxocyclopentanecarboxylic acid, is a keto acid derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry due to its unique structural properties and reactivity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C6H8O3
- Molecular Weight : 128.13 g/mol
- CAS Number : 398-78-2
- Structure : The compound features a cyclopentane ring with a ketone and carboxylic acid functional group, contributing to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can alter metabolic pathways. For example, it interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
- Biohydroxylation : Studies have demonstrated that this compound can undergo biohydroxylation reactions when acted upon by engineered enzymes. This process enhances its solubility and bioavailability, making it a candidate for drug development .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in mitigating oxidative stress in biological systems .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cytochrome P450 Interaction
A study investigated the interaction of this compound with cytochrome P450 BM-3 mutants. The results indicated that the compound could serve as a substrate for these enzymes, leading to the production of hydroxylated derivatives. The total turnover number (TTN) reached up to 9200, showcasing its potential in biotransformation applications .
Case Study 2: Antioxidant Potential
In another study focused on oxidative stress, this compound was evaluated for its ability to scavenge free radicals. The DPPH assay revealed that the compound exhibited a significant reduction in DPPH radical concentration, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-oxocyclopentanecarboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via hydrolysis of ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9) under acidic or basic conditions . Alternatively, carboxylation of cyclopentanone with CO₂ under high pressure (e.g., 50 atm) yields this compound at ~36% efficiency. Key parameters include temperature control (40–60°C), catalyst selection (e.g., K₂CO₃), and reaction time (12–24 hours). Yield optimization requires monitoring pH and intermediate stability .
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify characteristic signals (e.g., ketone carbonyl at ~208 ppm, carboxylic acid proton at ~12 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .
- Mass Spectrometry : Compare observed molecular ion ([M-H]⁻ at m/z 141) with theoretical values .
Purity is assessed via melting point analysis (if available) or HPLC with UV detection .
Advanced Research Questions
Q. What role does this compound play in amidoalkylation reactions, and how can its reactivity be modulated?
- Methodological Answer : The compound acts as a C-H acidic substrate in reactions with cyclic N-formylimmonium precursors, forming amidoalkylated products. Reactivity is enhanced by:
- Electron-Withdrawing Groups : Stabilize the enolate intermediate, favoring nucleophilic attack .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve ion-pair separation.
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate enolate formation. Post-reaction hydrolysis and decarboxylation yield functionalized cyclopentane derivatives .
Q. How can computational modeling predict the conformational stability of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess ring puckering and keto-enol tautomerism .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on hydrogen-bonding networks.
- NIST 3D Structure Files : Validate computational results against pre-computed electrostatic potential maps .
Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental data with authoritative databases (e.g., NIST Chemistry WebBook for IR/NMR reference spectra) .
- Isotopic Labeling : Use ¹³C-labeled substrates to confirm peak assignments in complex spectra.
- Collaborative Reproducibility : Replicate synthesis and characterization protocols from multiple literature sources to identify systematic errors .
Q. What strategies optimize the synthesis of this compound derivatives for pharmaceutical intermediates?
- Methodological Answer :
- Esterification : React with alcohols (e.g., allyl alcohol) under Steglich conditions (DCC/DMAP) to form bioactive esters (e.g., allyl 2-oxocyclopentanecarboxylate) .
- Amidation : Use carbodiimide coupling to generate carboxamide derivatives (e.g., 2-oxocyclopentane-1-carboxamide) for peptidomimetic studies .
- Protection/Deprotection : Temporarily mask the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions during functionalization .
Q. Guidelines for Experimental Design
- Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and characterization data in alignment with journal standards (e.g., Beilstein Journal of Organic Chemistry) .
- Data Reporting : Include raw spectral data in supplementary materials and highlight anomalies (e.g., unexpected byproducts) in the main text .
Properties
IUPAC Name |
2-oxocyclopentane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBPINRBSNMESY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30498017 | |
Record name | 2-Oxocyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50882-16-1 | |
Record name | 2-Oxocyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30498017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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